3-Phenyl-4-iodosydnone

Descripción general

Descripción

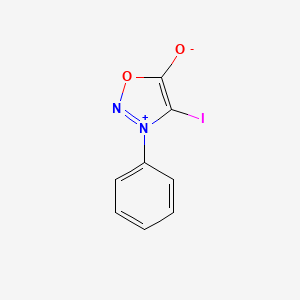

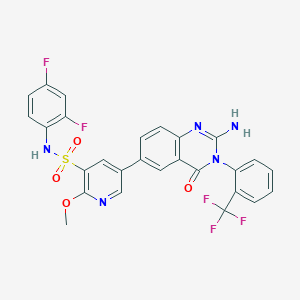

3-Phenyl-4-iodosydnone is a chemical compound with the molecular formula C8H5IN2O2 . It has a molecular weight of 288.04 . The compound is an off-white solid and is typically stored at temperatures between 0-5°C .

Synthesis Analysis

The synthesis of this compound involves the iodination of 3-phenylsydnone . This process is achieved through a mechanochemical approach, which involves milling 3-phenylsydnone with NIS and AcOH . This method led to complete conversion into the desired 4-iodosydnone within 1.5 hours of milling .Molecular Structure Analysis

The IUPAC name for this compound is 4-iodo-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate . The InChI code for this compound is 1S/C8H5IN2O2/c9-7-8(12)13-10-11(7)6-4-2-1-3-5-6/h1-5H .Physical And Chemical Properties Analysis

This compound is an off-white solid . It has a molecular weight of 288.04 and a molecular formula of C8H5IN2O2 . The compound is typically stored at temperatures between 0-5°C .Aplicaciones Científicas De Investigación

Nonlinear Optical Properties

- Third-Order Nonlinear Optical Properties: 3-Phenyl sydnones, including variants similar to 3-Phenyl-4-iodosydnone, show significant third-order nonlinear optical properties. This makes them suitable for applications in optical power limiters, switches, and modulators. The nonlinear refractive index of these compounds, as well as their two-photon absorption coefficients, have been found to be significant (Shettigar et al., 2007).

Photochemical Reactions

- Photochemical Reaction Studies: The photochemical behavior of compounds structurally related to this compound has been explored, revealing insights into the nature of intermediates generated during photolysis. This research is critical for understanding and harnessing photochemical processes in various applications (Charlton et al., 1980).

- Applications in Solar Cell Devices: Studies on donor-acceptor organic dyes, related to this compound, highlight their potential use in solar cell devices. The efficiency of these dyes in solar cells, including their open-circuit voltage and regeneration rate constants, is of particular interest (Robson et al., 2013).

Cross-Coupling Reactions

- Cross-Coupling Reaction Enhancement: The use of certain compounds, akin to this compound, has been shown to improve cross-coupling reactions in organic chemistry. These enhancements are valuable for the synthesis of a wide array of functional groups and compounds (Altman et al., 2008).

Synthetic Chemistry

- Synthetic Applications: The synthesis of derivatives related to this compound plays a crucial role in the development of new chemical entities with potential medicinal properties. This includes the exploration of their antimicrobial and antioxidant activities, thus contributing to new drug discovery and medicinal research (Chennapragada & Palagummi, 2018).

Chemical Genetics

- Chemical Genetics and Apoptosis Inducers: The role of compounds structurally similar to this compound in chemical genetics, specifically in the discovery of apoptosis inducers, is significant. This approach helps in understanding signaling pathways and identifying molecular targets for potential anticancer drugs (Cai et al., 2006).

Material Science

- Applications in Material Science: Research on compounds like this compound has led to the development of materials with specific electronic or optical properties. For instance, the synthesis of new organic compounds and their polymerization into lacquer films, analyzed using pyrolysis–gas chromatography/mass spectrometry, showcases their potential in material science applications (Lu et al., 2007).

Safety and Hazards

Direcciones Futuras

The future directions for the research and application of 3-Phenyl-4-iodosydnone could involve its use in the development of new prodrugs . There is also potential for the compound to be used as ligands in metallic complexes . The mechanochemical approach to the synthesis of sydnones and derivatives, including this compound, demonstrates that the ball-milling procedures are efficient and time-saving, avoiding purification steps, and reducing the use of organic solvents . This suggests a sustainable synthetic method that could be further explored and optimized in future research .

Propiedades

IUPAC Name |

4-iodo-3-phenyloxadiazol-3-ium-5-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O2/c9-7-8(12)13-10-11(7)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMFDMXGNNSLGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+]2=NOC(=C2I)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride](/img/structure/B3237253.png)

![3-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline](/img/structure/B3237291.png)

![3-[(Prop-2-en-1-yl)amino]propanenitrile, oxalic acid](/img/structure/B3237295.png)

![(5R)-5-[(tert-Butyldiphenylsilyloxy)methyl]pyrrolidine-2-one](/img/structure/B3237307.png)

![3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3237309.png)